![molecular formula C19H17F3N2O3S B3002714 3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-53-5](/img/structure/B3002714.png)
3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ring-fluorinated isoquinolines and quinolines has been demonstrated through the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines. This process involves the treatment of N-substituted p-toluenesulfonamides with a base, such as NaH, KH, or Et3N, leading to the formation of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives in high yields . Although the compound , 3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, is not directly mentioned, the methodology could potentially be applied to its synthesis given the structural similarities.
Molecular Structure Analysis
The crystal structure of a related compound, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, has been characterized using various techniques including single-crystal X-ray diffraction. This compound crystallizes in the triclinic crystal system and belongs to the P-1 space group. The detailed crystallographic parameters provide insights into the molecular conformation and packing within the crystal lattice . These findings could inform the molecular structure analysis of the compound of interest, as they share the quinoxaline moiety.
Chemical Reactions Analysis
The research on new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines provides a foundation for understanding the chemical reactivity of compounds with trifluoromethyl groups attached to a quinoxaline ring. Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a variety of derivatives were synthesized, showcasing the versatility of the quinoxaline core in undergoing chemical transformations to introduce different functional groups . This knowledge can be extrapolated to predict the reactivity of the trifluoromethyl group in the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the crystallographic data of a related quinoxaline derivative suggest that such compounds may have significant molecular rigidity and density, which could influence their physical properties such as melting point and solubility. The presence of the trifluoromethyl group is known to impact the chemical stability and reactivity of molecules, as seen in the synthesis of various quinoxaline derivatives . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for its potential applications.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)15-5-1-2-6-16(15)23-28(26,27)14-10-12-4-3-9-24-17(25)8-7-13(11-14)18(12)24/h1-2,5-6,10-11,23H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMNUUFYOCWDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
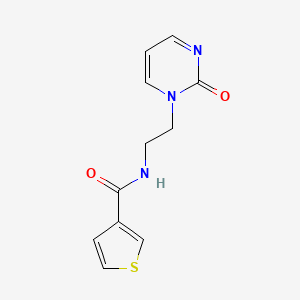
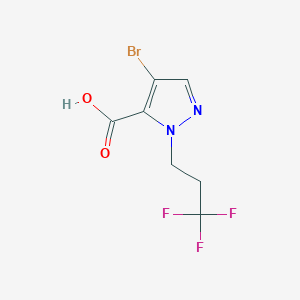
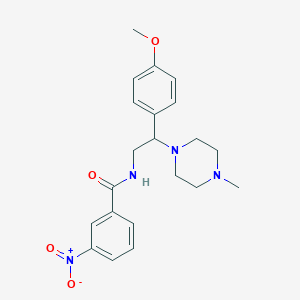
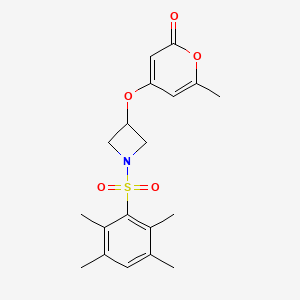
![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)
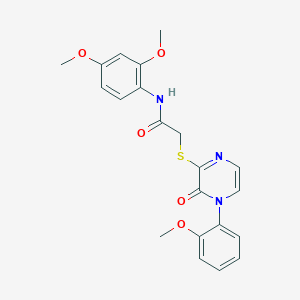



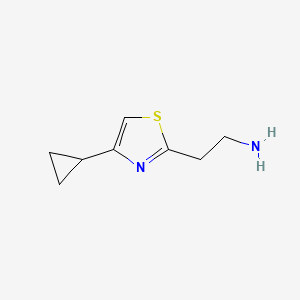
![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)